An In-depth Technical Guide to Fmoc-D-beta-homovaline: Properties, Synthesis, and Application in Peptide Drug Development
An In-depth Technical Guide to Fmoc-D-beta-homovaline: Properties, Synthesis, and Application in Peptide Drug Development
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-beta-homovaline (Fmoc-D-β-HoVal-OH), a non-proteinogenic amino acid increasingly utilized in the design and synthesis of novel peptidomimetics and therapeutic peptides. As Senior Application Scientists, we aim to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Core Chemical Identity and Physicochemical Properties
Fmoc-D-beta-homovaline is a derivative of the natural amino acid D-valine, featuring an additional methylene group in its backbone. This seemingly minor structural modification has profound implications for the resulting peptide's conformation and biological stability. The N-terminal amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it ideally suited for solid-phase peptide synthesis (SPPS).
Chemical Structure and Stereochemistry
The systematic IUPAC name for Fmoc-D-beta-homovaline is (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid.[1] The stereochemistry at the C3 carbon is 'S', corresponding to the 'D' configuration in this beta-amino acid homologue. This specific stereoisomer is crucial for its intended effects on peptide secondary structure and interaction with biological targets.
// Nodes for the structure C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.5,-0.8!"]; OH1 [label="OH", pos="0.5,-0.8!"]; C2 [label="CH₂", pos="0,1.5!"]; C3 [label="CH", pos="0,3!"]; NH [label="NH", pos="-1.2,3!"]; C4 [label="CH", pos="1.2,3!"]; C5 [label="CH₃", pos="1.2,4.2!"]; C6 [label="CH₃", pos="2.4,3!"];
// Fmoc group Fmoc_C1 [label="C=O", pos="-2.4,3!"]; Fmoc_O [label="O", pos="-3.6,3!"]; Fmoc_CH2 [label="CH₂", pos="-4.8,3!"]; Fmoc_CH [label="CH", pos="-6,3!"]; Fmoc_Ring1 [label="Fluorenyl Group", shape=ellipse, style=dashed, pos="-7.5,3!"];
// Edges C1 -- O1 [label=""]; C1 -- OH1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- NH [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C4 -- C6 [label=""]; NH -- Fmoc_C1 [label=""]; Fmoc_C1 -- Fmoc_O [label=""]; Fmoc_O -- Fmoc_CH2 [label=""]; Fmoc_CH2 -- Fmoc_CH [label=""]; Fmoc_CH -- Fmoc_Ring1 [label=""];
// Labels label_iupac [label="(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid", pos="0,-2!", fontsize=12]; }
Caption: Chemical structure of Fmoc-D-beta-homovaline.Physicochemical Data
A summary of the key physicochemical properties of Fmoc-D-beta-homovaline is presented in the table below. It is important to note that while some data is directly available for the D-isomer, other values are inferred from its L-enantiomer, which is expected to have identical physical properties except for the sign of its optical rotation.
| Property | Value | Source(s) |
| CAS Number | 266318-79-0 | [2] |
| Molecular Formula | C₂₁H₂₃NO₄ | [2] |
| Molecular Weight | 353.42 g/mol | [2] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 153-154 °C (for L-isomer) | [3] |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents commonly used in SPPS. | [4][5] |
| Storage | 0-8 °C, desiccated | [2] |
Synthesis and Purification
The synthesis of Fmoc-D-beta-homovaline typically proceeds from its corresponding alpha-amino acid, Fmoc-D-valine, via a homologation reaction. A robust and efficient method is the ultrasound-promoted Wolff rearrangement of a diazoketone intermediate. This approach is favored due to its mild reaction conditions, which are compatible with the base-sensitive Fmoc protecting group.
Synthetic Workflow
The general synthetic pathway involves the following key steps:
Start [label="Fmoc-D-valine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Activation (e.g., mixed anhydride formation)"]; Step2 [label="Reaction with Diazomethane"]; Intermediate [label="Diazoketone Intermediate", shape=ellipse, style=dashed]; Step3 [label="Ultrasound-promoted Wolff Rearrangement (Ag₂O catalyst)"]; Product [label="Fmoc-D-beta-homovaline", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Intermediate; Intermediate -> Step3; Step3 -> Product; }
Caption: General synthetic workflow for Fmoc-D-beta-homovaline.Experimental Protocol: Synthesis
-
Activation of Fmoc-D-valine: Dissolve Fmoc-D-valine (1 equivalent) in anhydrous THF. Cool the solution to -15 °C and add N-methylmorpholine (1 equivalent). Add isobutyl chloroformate (1 equivalent) dropwise, maintaining the temperature at -15 °C. Stir the reaction mixture for 15 minutes.
-
Formation of Diazoketone: In a separate flask, prepare a solution of diazomethane in diethyl ether. Add the diazomethane solution to the activated Fmoc-D-valine solution at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wolff Rearrangement: To the diazoketone solution, add a catalytic amount of silver benzoate. Sonicate the mixture in an ultrasound bath at room temperature. The progress of the rearrangement can be monitored by TLC.
-
Work-up: Once the reaction is complete, quench with a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude Fmoc-D-beta-homovaline is typically purified by recrystallization. Toluene is a commonly used solvent for this purpose. The crude product is dissolved in a minimal amount of hot toluene and allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-beta-homovaline is as a building block in Fmoc-based SPPS. The incorporation of a D-beta-homoamino acid can be a strategic choice to enhance the therapeutic potential of a peptide.
Rationale for Incorporation
-
Increased Proteolytic Stability: The altered backbone structure of beta-amino acids renders peptides more resistant to degradation by proteases, which is a major hurdle in the development of peptide-based drugs.[6]
-
Modulation of Secondary Structure: The additional methylene group in the backbone provides greater conformational flexibility, allowing for the formation of unique secondary structures such as helices, turns, and sheets that are not accessible to natural alpha-peptides. This can be used to mimic or disrupt specific protein-protein interactions.[7]
-
Enhanced Biological Activity: By inducing specific conformations, D-beta-homovaline can optimize the presentation of side chains for receptor binding, leading to increased potency and selectivity.[8]
SPPS Protocol: Incorporation of Fmoc-D-beta-homovaline
The incorporation of Fmoc-D-beta-homovaline into a growing peptide chain on a solid support follows the standard Fmoc-SPPS cycle. However, due to the steric hindrance of the beta-branched side chain, some modifications to the standard protocol are recommended to ensure efficient coupling.
Deprotection [label="Fmoc Deprotection\n(e.g., 20% piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Washing\n(DMF)"]; Coupling [label="Coupling of Fmoc-D-beta-homovaline\n(HBTU/HATU, DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Washing\n(DMF)"]; Repeat [label="Repeat Cycle for next Amino Acid", shape=ellipse, style=dashed];
Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection [style=dotted]; }
Caption: SPPS cycle for the incorporation of Fmoc-D-beta-homovaline.Step-by-Step Methodology:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate Fmoc-D-beta-homovaline (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, a second coupling step (double coupling) with fresh reagents may be necessary.
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for the incorporation of subsequent amino acids in the peptide sequence.
-
Cleavage and Final Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[5]
Impact on Peptide Structure and Drug Discovery Applications
The incorporation of D-beta-homovaline is a powerful tool in peptidomimetic design. Peptides containing beta-amino acids can adopt well-defined secondary structures, including various types of helices and sheets.[7] The D-configuration of the beta-homovaline residue can further influence the helical propensity and overall topology of the peptide, which can be critical for its biological function.[9]
While specific examples of therapeutic peptides containing D-beta-homovaline in clinical development are not yet widely published, the use of D-amino acids and beta-amino acids in drug design is a well-established strategy. For instance, the incorporation of D-amino acids is a key feature in several approved peptide drugs to enhance their stability and bioavailability.[10] Peptides containing beta-amino acids have shown promise in various therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and receptor agonists/antagonists.[7][11]
The unique conformational properties imparted by D-beta-homovaline make it an attractive building block for the design of next-generation peptide therapeutics with improved pharmacological profiles.
Spectroscopic Characterization Data (Predicted)
-
¹H NMR (in CDCl₃):
-
Fmoc group: A series of multiplets between 7.2 and 7.8 ppm. A multiplet around 4.2-4.5 ppm corresponding to the CH and CH₂ of the fluorenylmethoxy group.
-
Amino acid backbone: A multiplet for the Cα-H, a multiplet for the Cβ-H, and a multiplet for the Cγ-H of the homovaline residue.
-
Side chain: Doublets for the two methyl groups of the isopropyl side chain.
-
NH proton: A doublet, the chemical shift of which will be concentration-dependent.
-
COOH proton: A broad singlet.
-
-
¹³C NMR (in CDCl₃):
-
Carbonyls: Resonances for the carboxylic acid and the carbamate carbonyls in the range of 170-180 ppm.
-
Fmoc group: A series of aromatic signals between 120 and 150 ppm, and aliphatic signals for the CH and CH₂ groups around 47 and 67 ppm, respectively.
-
Amino acid backbone and side chain: Aliphatic signals corresponding to the carbons of the homovaline residue.
-
-
FT-IR (KBr pellet):
-
N-H stretch: A band around 3300 cm⁻¹.
-
C=O stretches: Strong absorptions around 1700-1750 cm⁻¹ for the carboxylic acid and urethane carbonyl groups.
-
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region from the fluorenyl group.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M-H]⁻ ion at m/z 352.4.
-
Expected [M+H]⁺ ion at m/z 354.4.
-
Expected [M+Na]⁺ ion at m/z 376.4.
-
Conclusion
Fmoc-D-beta-homovaline is a valuable and versatile building block for the synthesis of peptidomimetics with enhanced therapeutic potential. Its unique structural features offer researchers the ability to fine-tune the conformational and stability properties of peptides, paving the way for the development of novel drug candidates. This guide provides a solid foundation for understanding the chemical properties, synthesis, and application of Fmoc-D-beta-homovaline, empowering scientists to leverage this non-proteinogenic amino acid in their research and development programs.
References
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Wobble, B. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
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PubChem. (n.d.). (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid. Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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- Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 18(9), 10326–10343.
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